

# Spectroscopic and Synthetic Insights into Boc-L-lys(Me)<sub>2</sub>-OH: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-lys(ME)2-OH*

Cat. No.: *B558168*

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data and synthetic protocols for N $\alpha$ -tert-Butoxycarbonyl-N $\epsilon$ ,N $\epsilon$ -dimethyl-L-lysine (Boc-L-lys(Me)<sub>2</sub>-OH), a key building block in peptide synthesis and epigenetic research.

This document compiles available data on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of Boc-L-lys(Me)<sub>2</sub>-OH, alongside detailed experimental procedures for its synthesis and analysis. The information presented is crucial for the accurate identification, characterization, and application of this modified amino acid in complex synthetic endeavors.

## Spectroscopic Data

Precise spectroscopic data is paramount for the verification of molecular structure and purity. The following tables summarize the key NMR and mass spectrometry data for Boc-L-lys(Me)<sub>2</sub>-OH.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Boc-L-lys(Me)<sub>2</sub>-OH

<sup>1</sup> H NMR	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results				
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ ) ppm		Assignment	
Data not available in search results				

Table 2: Mass Spectrometry (MS) Data for Boc-L-lys(Me)<sub>2</sub>-OH

Technique	Ionization Mode	Calculated m/z	Observed m/z	Assignment
Mass Spec	Data not available in search results			

Note: Specific chemical shifts and mass-to-charge ratios are highly dependent on the solvent and instrumentation used. The data presented here should be considered as a reference.

## Experimental Protocols

A comprehensive understanding of the experimental conditions is essential for the replication of synthetic procedures and analytical measurements.

## Synthesis of $\text{N}^{\alpha}$ -tert-Butoxycarbonyl- $\text{N}^{\varepsilon},\text{N}^{\varepsilon}$ -dimethyl-L-lysine

The synthesis of Boc-L-lys(Me)<sub>2</sub>-OH is commonly achieved through the reductive amination of  $\text{N}^{\alpha}$ -Boc-L-lysine. This method involves the reaction of the primary amine on the lysine side chain with an excess of formaldehyde in the presence of a reducing agent.

**Materials:**

- $\text{N}^{\alpha}\text{-Boc-L-lysine}$
- Formaldehyde (37% aqueous solution)
- Sodium borohydride ( $\text{NaBH}_4$ ) or Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ )
- Methanol or other suitable solvent
- Hydrochloric acid (for pH adjustment)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

**Procedure:**

- Dissolve  $\text{N}^{\alpha}\text{-Boc-L-lysine}$  in methanol.
- Add formaldehyde to the solution and stir.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by carefully adding hydrochloric acid to adjust the pH to ~2.
- Concentrate the solution under reduced pressure to remove the methanol.
- Extract the aqueous solution with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

- Purify the crude product by column chromatography on silica gel to obtain pure Boc-L-lys(Me)<sub>2</sub>-OH.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

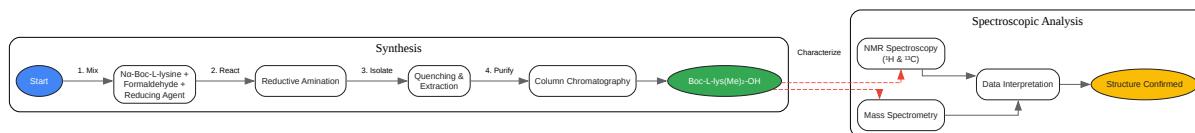
- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, MeOD, or D<sub>2</sub>O).
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Process the spectra to determine chemical shifts ( $\delta$ ), coupling constants (J), and integration values.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
- Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]<sup>+</sup>) to confirm the molecular weight of the compound.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of Boc-L-lys(Me)<sub>2</sub>-OH.

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Caption: Synthesis and analysis workflow for Boc-L-lys(Me)<sub>2</sub>-OH.

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